5-Hydroxyindole-3-acetic Acid-D5

Clinical Chemistry LC-MS/MS Method Validation

5-Hydroxyindole-3-acetic Acid-D5 (5-HIAA-D5; CAS 81587-11-3) is a stable isotope-labeled analog of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary urinary metabolite of serotonin. This deuterated compound, with a molecular formula of C10H4D5NO3 and molecular weight of 196.21 g/mol, incorporates five deuterium atoms at positions 2,2,4,6,7 of the indole-acetic acid structure.

Molecular Formula C10H9NO3
Molecular Weight 196.21 g/mol
Cat. No. B12374534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole-3-acetic Acid-D5
Molecular FormulaC10H9NO3
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D
InChIKeyDUUGKQCEGZLZNO-RMPOUBHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyindole-3-acetic Acid-D5: Deuterated Internal Standard for Serotonin Metabolite Quantification


5-Hydroxyindole-3-acetic Acid-D5 (5-HIAA-D5; CAS 81587-11-3) is a stable isotope-labeled analog of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary urinary metabolite of serotonin [1]. This deuterated compound, with a molecular formula of C10H4D5NO3 and molecular weight of 196.21 g/mol, incorporates five deuterium atoms at positions 2,2,4,6,7 of the indole-acetic acid structure . 5-HIAA-D5 is manufactured as an analytical reference standard, typically achieving ≥95% purity by HPLC and ≥98% isotopic enrichment (atom% D) . It is specifically engineered to serve as an isotope dilution internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it corrects for matrix effects and instrument variability during the quantification of endogenous 5-HIAA in clinical and research settings [2].

Why 5-Hydroxyindole-3-acetic Acid-D5 Cannot Be Replaced by Non-Deuterated or Differentially Labeled Analogs


In quantitative LC-MS/MS, substituting 5-HIAA-D5 with a non-deuterated analog, an alternative isotopic label (e.g., 13C6), or a lower-deuterium homolog (e.g., D2) introduces specific, quantifiable risks to assay performance and data validity. Unlabeled 5-HIAA cannot function as an internal standard because it is indistinguishable from the endogenous analyte, rendering isotope dilution impossible [1]. While 13C6-labeled 5-HIAA provides a theoretically equivalent mass shift without hydrogen-deuterium exchange concerns, deuterated standards like 5-HIAA-D5 offer a more economical route to achieving the necessary mass separation, albeit with specific handling requirements [2]. Critically, the D5 label provides a superior mass shift (m/z +5) compared to the earlier D2-labeled standard (m/z +2), which reduces the risk of spectral overlap with the natural abundance 13C isotope of the analyte (5-HIAA m/z 192) that can interfere at low concentrations [3]. However, this analytical advantage comes with a documented stability requirement: the D5 compound, unlike the D2 version, is susceptible to deuterium-hydrogen back-exchange in acidic aqueous solutions, which can lead to a loss of isotopic purity and quantification bias if not properly reconstituted and stored [3]. Therefore, generic substitution without understanding these specific isotopic and stability characteristics can directly compromise the accuracy, precision, and robustness of the analytical method.

5-Hydroxyindole-3-acetic Acid-D5: Comparative Analytical Performance Evidence


Validated LC-MS/MS Assay Performance with 5-HIAA-D5 as Internal Standard

In a validated LC-MS/MS method for urinary 5-HIAA, the use of 5-HIAA-D5 as the internal standard enabled a wide analytical measurement range of 0.5–100 mg/L. The method demonstrated excellent precision, with coefficients of variation (CV) for within-run, between-day, and total imprecision ranging from 0.8% to 5.4% [1]. This performance directly contributes to the clinical utility of the assay for carcinoid tumor assessment.

Clinical Chemistry LC-MS/MS Method Validation

Comparison of D5- vs. D2-Labeled 5-HIAA Internal Standard Stability

A direct stability comparison revealed that the 5-HIAA-D5 internal standard undergoes significant deuterium-hydrogen back-exchange when reconstituted and stored in 0.1 mol/L hydrochloric acid. Within three months, internal standard peak areas dropped to 10% of the original value, and a parent ion scan showed the formation of D2 and D3 species, indicating loss of up to three deuterium atoms [1]. This resulted in a positive bias in external quality assessment data. In contrast, the 5-HIAA-D2 internal standard was stable in 0.1 mol/L HCl for over 18 months [1].

Isotope Exchange Method Robustness Internal Standard Stability

Matrix Effect Correction Using 5-HIAA-D5 in Urine LC-MS/MS

In a 2022 method validation, 5-HIAA-D5 was used as the internal standard to correct for matrix effects in a dilute-and-shoot LC-MS/MS method for urinary 5-HIAA. The study reported that after implementing the deuterated internal standard, 'no obvious matrix effect was observed' [1]. The method achieved recovery in the range of 87.1%-107% and intra- and inter-day imprecision below 3.95% and 4.66%, respectively [1].

Matrix Effect Ion Suppression Isotope Dilution

Quantitative Comparison of Isotopic (D5) vs. Non-Isotopic Internal Standards for 5-HIAA

A 2019 study comparing isotopic and non-isotopic internal standards for urinary 5-HIAA analysis found that using the isotopic internal standard 5-HIAA-D5 provided both accurate and precise results [1]. In contrast, the non-isotopic internal standard 2-methyl-3-indoleacetic acid (2-MIAA) was determined to be unsuitable for multi-segment injection (MSI) analysis due to endogenous interferences, despite its acceptable performance in conventional methods [1].

Isotope Dilution Method Bias Internal Standard Selection

5-Hydroxyindole-3-acetic Acid-D5: Validated Application Scenarios in Clinical and Bioanalytical Research


Clinical Diagnostic Assay Development for Carcinoid Syndrome

5-HIAA-D5 is the internal standard of choice for developing and validating LC-MS/MS assays used in the diagnosis and monitoring of carcinoid tumors. As demonstrated in validated clinical methods, its use enables precise and accurate quantification of urinary 5-HIAA across a clinically relevant range (0.5–100 mg/L), facilitating reliable patient assessment [1].

High-Throughput Bioanalysis in Quality-Controlled Environments

For laboratories requiring high-throughput, robust methods, 5-HIAA-D5 is validated in dilute-and-shoot LC-MS/MS protocols. These methods, which rely on the deuterated internal standard for matrix effect correction, can achieve a total run time of 4 minutes per sample and demonstrate excellent precision (CV ≤ 6.64%) and recovery (87.1%-107%), making them suitable for routine clinical testing and large-scale studies [2].

Advanced Analytical Workflows Using Isotope Dilution

In advanced analytical techniques such as capillary electrophoresis-mass spectrometry (CE-MS) with multi-segment injection, the use of an authentic isotopic internal standard like 5-HIAA-D5 is non-negotiable. Studies show that non-isotopic alternatives like 2-MIAA fail due to endogenous interferences, whereas 5-HIAA-D5 provides the accurate and precise results required for complex sample analysis and method development [3].

Research Requiring Superior Mass Spectral Resolution

5-HIAA-D5 is specifically selected over lower-deuterium homologs (e.g., 5-HIAA-D2) in applications where minimizing spectral overlap with the natural 13C isotope of the analyte is critical for low-concentration quantification. The +5 Da mass shift provides a cleaner signal than the +2 Da shift of the D2 standard, improving assay sensitivity and specificity at the lower limit of quantitation [4].

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